molecular formula C24H29ClFNO4 B1665089 1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride CAS No. 24677-84-7

1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride

Cat. No. B1665089
CAS RN: 24677-84-7
M. Wt: 449.9 g/mol
InChI Key: QUINACONPGHHMC-UHFFFAOYSA-N
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Description

AHR-2244 is a psychotherapeutic agent.

Scientific Research Applications

Toxicity and Drug Development Applications

The compound's close relatives, particularly those with piperidine moieties, have been explored for their toxicity and potential in drug development. For example, certain piperidine derivatives demonstrated significant toxicity in a brine shrimp bioassay, suggesting potential uses in further drug development and in vivo experiments (Gul, Gul, & Erciyas, 2003). Additionally, compounds with a piperidine moiety showed superior activities in lowering triglyceride, cholesterol, and blood sugar levels compared to other treatments, indicating their potential as strong therapeutic agents (Komoto et al., 2000).

Synthesis and Chemical Analysis

Extensive research has been conducted on the synthesis and chemical analysis of similar compounds. Studies detail the synthesis of related substances, providing insights into the chemical structures and potential modifications of similar compounds (Jiangxi, 2014). Additionally, the synthesis of novel compounds with pyridine derivatives and their antimicrobial studies highlight the potential biological activities and applications of these compounds (Patel & Agravat, 2007).

Biological Activity and Pharmacological Effects

Compounds structurally related to 1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride have shown various biological activities. For instance, some piperidine derivatives have been evaluated for their affinity for dopamine and serotonin receptors, suggesting their potential as antipsychotic agents (Raviña et al., 2000). Moreover, certain pyridine derivatives have shown antimicrobial activity, indicating their utility in combating bacterial and fungal infections (Patel & Agravat, 2009).

properties

CAS RN

24677-84-7

Product Name

1-(3-(p-Acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine hydrochloride

Molecular Formula

C24H29ClFNO4

Molecular Weight

449.9 g/mol

IUPAC Name

1-[4-[3-[4-(4-fluorobenzoyl)piperidin-1-ium-1-yl]propoxy]-3-methoxyphenyl]ethanone;chloride

InChI

InChI=1S/C24H28FNO4.ClH/c1-17(27)20-6-9-22(23(16-20)29-2)30-15-3-12-26-13-10-19(11-14-26)24(28)18-4-7-21(25)8-5-18;/h4-9,16,19H,3,10-15H2,1-2H3;1H

InChI Key

QUINACONPGHHMC-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C(C=C1)OCCC[NH+]2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.[Cl-]

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)OCCC[NH+]2CCC(CC2)C(=O)C3=CC=C(C=C3)F)OC.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

1-(3-(p-acetyl-o-methoxyphenoxy)propyl)-4-(p-fluorobenzoyl)piperidine.HCl
AHR 2244
AHR-2244
ethanone, 1-(4-(3-(4-(4-fluorobenzoyl)-1-piperidinyl)propoxy)-3-methoxyphenyl)-, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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